molecular formula C16H25BrClNO3 B4175944 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride

1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride

Cat. No. B4175944
M. Wt: 394.7 g/mol
InChI Key: LXHZYKFJXQPKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as ICI-118,551 and is a selective beta-2 adrenergic receptor antagonist.

Mechanism of Action

1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride works by binding to the beta-2 adrenergic receptor and blocking its activity. This prevents the receptor from responding to the natural ligands, such as adrenaline and noradrenaline. As a result, the physiological processes that are regulated by the beta-2 adrenergic receptor are inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride depend on the specific physiological process that is being studied. For example, when studying bronchodilation, this compound would inhibit the relaxation of the smooth muscle in the bronchioles. When studying glycogenolysis, this compound would inhibit the breakdown of glycogen into glucose. When studying lipolysis, this compound would inhibit the breakdown of triglycerides into fatty acids.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride in lab experiments is its selectivity for the beta-2 adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other physiological processes. One limitation of using this compound is that it is not a natural ligand for the beta-2 adrenergic receptor, so the effects of blocking the receptor may not be the same as blocking it with a natural ligand.

Future Directions

There are many future directions for research on 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride. One direction is to study the effects of blocking the beta-2 adrenergic receptor in different physiological processes. For example, researchers could study the effects of blocking the receptor in the heart, the liver, or the immune system. Another direction is to develop new compounds that are more selective for the beta-2 adrenergic receptor or that have different mechanisms of action. Finally, researchers could study the effects of combining 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride with other drugs to enhance its effects or reduce its side effects.
Conclusion
In conclusion, 1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research. This compound has many potential applications in the study of physiological processes and the development of new treatments for diseases. By understanding the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound, researchers can gain a better understanding of the beta-2 adrenergic receptor and its role in the body.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride is commonly used in scientific research to study the beta-2 adrenergic receptor. This compound is a selective beta-2 adrenergic receptor antagonist, which means that it blocks the activity of the beta-2 adrenergic receptor. This receptor is involved in the regulation of many physiological processes, including bronchodilation, glycogenolysis, and lipolysis. By studying the beta-2 adrenergic receptor, researchers can gain a better understanding of these processes and develop new treatments for diseases such as asthma and diabetes.

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3.ClH/c17-13-5-7-16(8-6-13)21-10-9-20-12-15(19)11-18-14-3-1-2-4-14;/h5-8,14-15,18-19H,1-4,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZYKFJXQPKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COCCOC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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